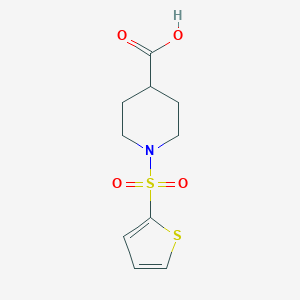

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonyl piperidine derivatives is well-documented in the provided literature. For instance, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) has been used to activate thioglycosides, which are then converted to glycosides in good yield and selectivity . Another method involves the use of polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone for the construction of substituted piperidin-4-one derivatives on solid support . Additionally, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has been achieved by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation .

Molecular Structure Analysis

The molecular structures of sulfonyl piperidine derivatives are characterized using various spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis . X-ray crystallography has also been employed to determine the structures of related compounds, providing insights into the stereochemistry and conformation of these molecules .

Chemical Reactions Analysis

The reactivity of sulfonyl piperidine derivatives can be quite diverse. For example, the reaction of thioacylsulfanylarsines with piperidine has been studied, leading to the formation of piperidinium salts and N-thioacyl- or N-acyl-piperidine derivatives . These reactions demonstrate the potential for sulfonyl piperidine compounds to participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their molecular structure. The presence of the sulfonyl group can impart certain characteristics such as increased polarity and potential for hydrogen bonding. The crystal structures of two salts from piperidine and different acids have shown that non-covalent interactions like hydrogen bonds and CH2···O, O···Cπ, and CH2···π interactions play significant roles in structure extension . These interactions are crucial for understanding the solubility, stability, and reactivity of these compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- Synthesis of Anticancer Agents : Piperidine-4-carboxylic acid derivatives, including those related to 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid, have been synthesized and evaluated as promising anticancer agents. Studies show that certain synthesized compounds exhibit strong anticancer potential, suggesting their usefulness in cancer therapy (Rehman et al., 2018).

Structural and Chemical Analysis

- Crystal Structure Analysis : Research on derivatives of piperidine-2-carboxylic acid, closely related to the compound , has led to insights into their crystal structures, hydrogen bonding, and other molecular interactions. This is significant for understanding the physical and chemical properties of such compounds (Vrabel et al., 2014).

Inhibitor Synthesis and Evaluation

- Synthesis of Enzyme Inhibitors : Studies have developed various compounds involving piperidine-4-carboxylic acid and its derivatives for inhibiting tumor necrosis factor-α and matrix metalloproteinases. These findings are crucial for therapeutic applications in inflammation and cancer (Venkatesan et al., 2004).

Synthesis of Novel Compounds

- Development of New Chemical Entities : Research has focused on synthesizing new chemical entities using piperidine-carboxylic acid derivatives. This includes creating novel spiropyrrolidines, which have potential applications in pharmaceutical chemistry (Verma et al., 2009).

Chemoselective Synthesis

- Creation of Sulfonic Acid Derivatives : A study developed a one-pot, two-step synthetic strategy for preparing aryl carboxamido sulfonic acid derivatives, demonstrating the versatility and efficiency of using piperidine-related compounds in organic synthesis (Yang et al., 2013).

Antimicrobial Activity

- Investigation of Antimicrobial Properties : Research into the antimicrobial activity of compounds containing sulfonamido moieties, which include piperidine derivatives, is significant in the development of new antimicrobial agents (El-Gaby et al., 2002).

Eigenschaften

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLPQMBGBPAJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377866 |

Source

|

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49729118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

CAS RN |

327971-19-7 |

Source

|

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)